3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydroisoquinoline moiety linked to an oxadiazole ring, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Biochemical Analysis
Biochemical Properties
The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3 . The compound binds in an adjacent hydrophobic pocket of the enzyme, with the carboxylate group occupying the oxyanion hole . This interaction inhibits the metabolism of a known dinitrobenzamide substrate .
Cellular Effects
In cellular processes, this compound shows good cellular potency . It influences cell function by inhibiting the metabolism of AKR1C3, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This leads to inhibition of the enzyme and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the inhibition of the enzyme AKR1C3
Preparation Methods
The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through a Bischler-Napieralski-type synthesis, where phenylethanols react with nitriles in the presence of a promoter like trifluoromethanesulfonic anhydride (Tf2O).
Construction of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Chemical Reactions Analysis
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the oxadiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: While not widely used in industrial applications, its unique chemical properties make it a candidate for the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole include:
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme AKR1C3, with applications in cancer research.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds have been studied for their antioomycete activity and potential use in plant disease management.
The uniqueness of this compound lies in its specific combination of the dihydroisoquinoline and oxadiazole moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-7-15(6-5-10(11)3-1)8-12-13-9-16-14-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFYRLAOXQJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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